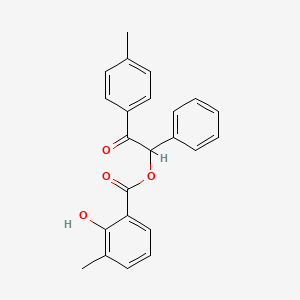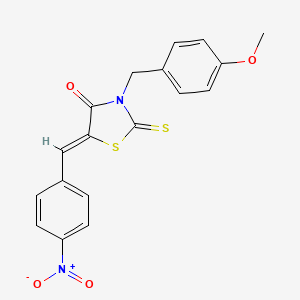![molecular formula C30H36N2O4 B4012536 N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)
N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar bisphosphonate compounds involves multiple steps, including the reaction of dibromide compounds with bisphenol A or dichloro-xylene, followed by cross-coupling reactions and deprotection steps. For example, acetylene-terminated monomers have been synthesized in overall yields of 50-60% through such processes, indicating the complexity and efficiency of these synthetic routes (Douglas & Overend, 1994).
Molecular Structure Analysis
The structural analysis of similar compounds reveals intricate details about their molecular geometry. For instance, N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide demonstrates a nearly coplanar arrangement of phenylene and oxadiazole rings, stabilized by intramolecular hydrogen bonds (Wang, Huang, & Tang, 2008).
Chemical Reactions and Properties
Chemical reactions involving similar bisphosphonate compounds often involve C-N activation versus metalation, highlighting the compounds' reactivity and potential for further functionalization. For example, the reaction of bis(methylzinc) compounds with acetamide leads to the formation of racemic bis(amino) compounds, showcasing the chemical versatility of these molecules (Westerhausen et al., 2002).
Physical Properties Analysis
The physical properties of related compounds are determined by their molecular structure and composition. Polymers based on phenylene-disiloxane, for instance, exhibit porous structures and high functional group content, making them effective adsorbents for volatile organic compounds (Da̧browski et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their functional groups and structural motifs. N,N’-oxy(methylene)-diphenylene-bridged polychlorinated cage-like tetracarboxylic acid imides, for example, demonstrate the potential for diversity in synthesis and applications due to their complex bridged structures (Salakhov, Umaeva, & Alikhanova, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[[3-[[[2-(4-propan-2-ylphenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O4/c1-21(2)25-8-12-27(13-9-25)35-19-29(33)31-17-23-6-5-7-24(16-23)18-32-30(34)20-36-28-14-10-26(11-15-28)22(3)4/h5-16,21-22H,17-20H2,1-4H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJGGGYTGBWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[sec-butyl(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4012458.png)
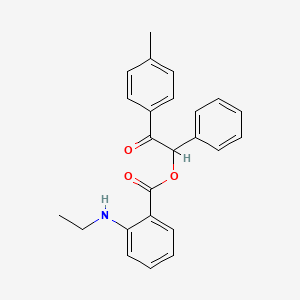

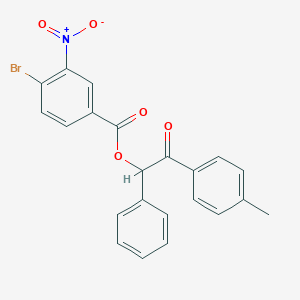
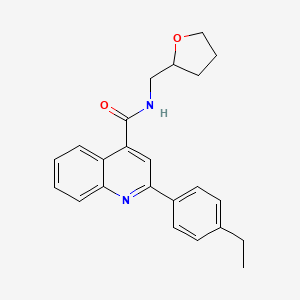
![2-(4-methylphenyl)-2-oxo-1-phenylethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012487.png)
![N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide](/img/structure/B4012497.png)
![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)
![4-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4012512.png)

![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)
![2-(4-fluorophenoxy)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4012522.png)
